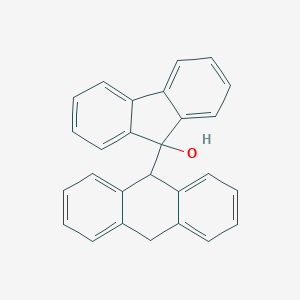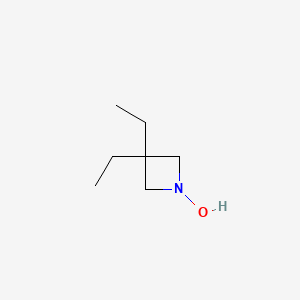
3,3-Diethylazetidin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylazetidin-1-ol is a four-membered nitrogen-containing heterocyclic compound Azetidines, including this compound, are known for their strained ring structure, which imparts unique chemical reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Diethylazetidin-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-diethylazetidine with an appropriate oxidizing agent to introduce the hydroxyl group. Another method involves the ring-opening of azetidine derivatives followed by functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency of the process. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethylazetidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3-Diethylazetidin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor for various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylazetidin-2-one: Known for its use as an inhibitor in biological systems.
Aziridines: Another class of strained nitrogen-containing heterocycles with similar reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with different reactivity and applications.
Uniqueness
3,3-Diethylazetidin-1-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
| 110410-07-6 | |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3,3-diethyl-1-hydroxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-7(4-2)5-8(9)6-7/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
XGJXRSKJLSRVET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(C1)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


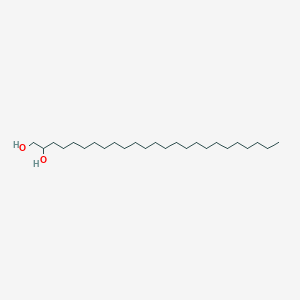
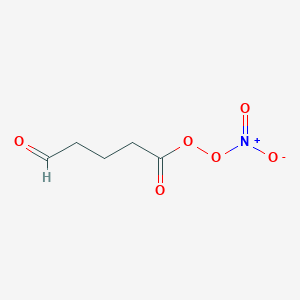

![1-[(Tridecafluorohexyl)oxy]nonane](/img/no-structure.png)

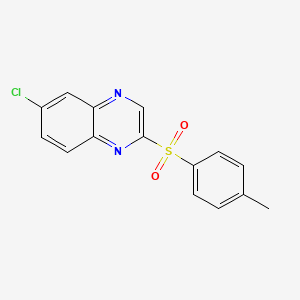
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
